Isosalicifolin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isosalicifolin typically involves the extraction from natural sources, such as the herbs of Bupleurum candollei . The extraction process may involve the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone
Industrial Production Methods
Industrial production of this compound is not widely reported, suggesting that it is primarily obtained through laboratory-scale extraction methods. The compound is available from various suppliers for research purposes, but large-scale industrial production methods have not been extensively developed .
Chemical Reactions Analysis
Types of Reactions
Isosalicifolin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the aromatic rings of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions may produce alcohols or other reduced forms.
Scientific Research Applications
Isosalicifolin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isosalicifolin involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. Specific molecular targets and pathways involved in its mechanism of action are still under investigation, highlighting the need for further research to fully understand its biological effects .
Comparison with Similar Compounds
Isosalicifolin is similar to other lignans, such as:
Matairesinol: Another lignan with similar antioxidant properties.
Nortrachelogenin: Known for its potential anti-inflammatory effects.
Busaliol and Busalicifol: Tetrahydrofuran lignans with similar structures and potential biological activities.
This compound is unique due to its specific molecular structure and the particular biological activities it exhibits. Its distinct properties make it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
(3E,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,8-10,14,21-22H,7,11H2,1-2H3/b15-8+/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVKWKAOIHNOQD-GFKDLEGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2=CC3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]\2COC(=O)/C2=C/C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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